

Comparative Electrophysiological Response to AZD-1305: An In-depth Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological responses to **AZD-1305**, an experimental multi-ion channel blocker investigated for the treatment of atrial fibrillation. Due to the discontinuation of its development in 2010, publicly available information on the comparative genomics of response to this compound is limited.[1] This document therefore focuses on the well-documented comparative effects of **AZD-1305** on different cardiac tissues and its pharmacological profile in comparison to other antiarrhythmic agents, based on available preclinical data.

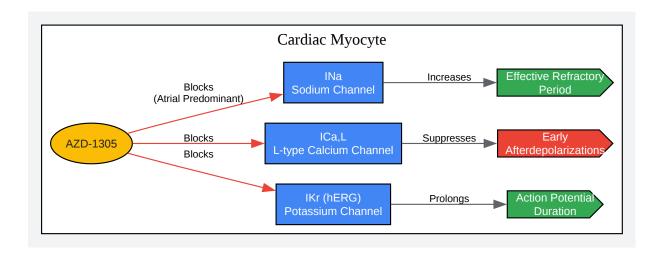
Mechanism of Action

AZD-1305 is a potent antagonist of multiple cardiac ion channels. Its primary mechanism of action involves the blockade of:

- The rapid delayed-rectifier potassium current (IKr): Mediated by the hERG potassium channel, this blockade prolongs the action potential duration (APD).[2]
- The L-type calcium current (ICa,L): This action helps in suppressing early afterdepolarizations (EADs).[2]
- The inward sodium current (INa): Notably, AZD-1305 exhibits a more pronounced effect on the late component of the sodium current (INa,late) and shows atrial-selective sodium channel blockade.[2][3]



This multi-channel blockade was designed to offer a superior antiarrhythmic efficacy with a reduced risk of proarrhythmia compared to single-channel blockers.[2]



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Caption: Mechanism of action of AZD-1305 on cardiac myocyte ion channels.

Comparative Electrophysiological Effects

AZD-1305 demonstrated a distinct electrophysiological profile with a notable atrial-selective action. This section compares its effects on different cardiac preparations and ion channels.

Atrial vs. Ventricular Myocytes

In vivo and in vitro studies revealed that **AZD-1305** has a more pronounced effect on atrial tissue compared to ventricular tissue.[2][3] This atrial-predominant action was a key feature being explored for the targeted treatment of atrial fibrillation while minimizing ventricular proarrhythmic risk.[2]

Table 1: Comparative Effects of AZD-1305 on Atrial and Ventricular Tissues



Parameter	Atria	Ventricles	Reference
Sodium Channel Blockade	Greater inhibition	Lesser inhibition	[3]
Action Potential Duration (APD) Prolongation	Significant	Less pronounced	[3]
Effective Refractory Period (ERP) Increase	Significant	Less pronounced	[3]
Vmax Reduction	-51% ± 10% (3 μM)	-31% ± 23% (3 μM)	[3]

Ion Channel Inhibition

The inhibitory effects of **AZD-1305** on various cardiac ion channels have been quantified in different experimental models.

Table 2: Inhibitory Concentrations (IC50) of AZD-1305 on Cardiac Ion Channels

Ion Current	Cell Type	IC50	Reference
IKr (hERG)	CHO cells	Not specified	[4]
Late INa	Dog ventricular myocytes	4.3 μΜ	[4]
Peak INa	Dog ventricular myocytes	66 μM (extrapolated)	[4]
ICa,L	Not specified	Not specified	[4]

Comparison with Other Antiarrhythmic Drugs

AZD-1305's multi-ion channel blocking profile distinguishes it from agents that target a single channel.

AZD-1305 vs. Dofetilide



Dofetilide is a selective IKr blocker. In a comparative in vivo study using a methoxamine-sensitized rabbit model, **AZD-1305**, unlike dofetilide, did not induce Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[5] While both drugs prolonged the QT interval, **AZD-1305** did not increase the beat-to-beat variability of repolarization.[5]

Table 3: Comparative Proarrhythmic Potential of AZD-1305 and Dofetilide

Parameter	AZD-1305	Dofetilide	Reference
Torsades de Pointes (TdP) Induction	No	Yes	[5]
Beat-to-beat QT Interval Variability	No significant change	Increased	[5]

AZD-1305 vs. Lidocaine

The effects of **AZD-1305** were also compared to lidocaine in rabbit Purkinje fibers and ventricular muscle.[4] While specific quantitative comparisons are not detailed in the provided search results, the differing mechanisms (lidocaine being a pure sodium channel blocker) would imply distinct electrophysiological profiles.

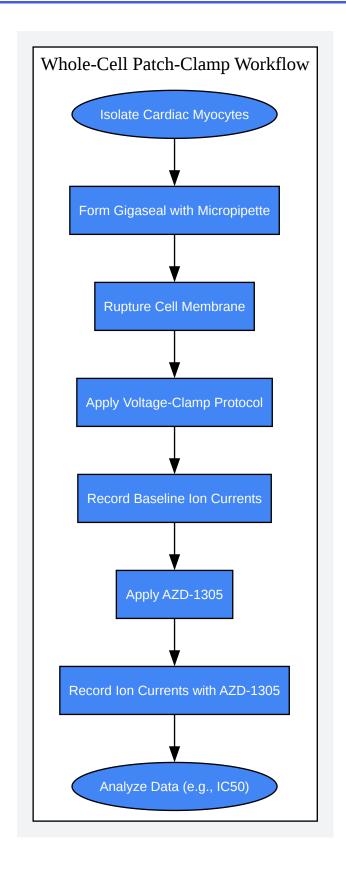
Experimental Protocols

The following methodologies were utilized in the key studies cited:

Whole-Cell Patch-Clamp Electrophysiology

- Objective: To measure the effects of AZD-1305 on specific ion currents (INa, IKr, ICa,L).
- Cell Preparations: Isolated canine atrial and ventricular myocytes, and Chinese Hamster
 Ovary (CHO) cells expressing specific human ion channels.[3][4]
- Procedure: Glass micropipettes are used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior. Voltage-clamp protocols are applied to isolate and record specific ion currents in the absence and presence of varying concentrations of AZD-1305.[4]





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Caption: Simplified workflow for whole-cell patch-clamp experiments.



In Vivo Electrophysiology Studies in Anesthetized Dogs

- Objective: To assess the atrial-selective effects of AZD-1305 on action potential parameters in vivo.[3]
- Procedure: Anesthetized dogs were instrumented for epicardial and endocardial recordings from both the atria and ventricles. Programmed electrical stimulation was used to measure parameters such as action potential duration (APD), effective refractory period (ERP), and conduction time before and after the administration of AZD-1305.[3]

Proarrhythmia Assessment in Methoxamine-Sensitized Rabbits

- Objective: To evaluate the potential of AZD-1305 to induce Torsades de Pointes (TdP) in a sensitive animal model.[5]
- Procedure: Anesthetized rabbits were sensitized with methoxamine, an alpha-1 adrenergic
 agonist, to increase their susceptibility to drug-induced arrhythmias. ECG parameters,
 including the QT interval and its beat-to-beat variability, were monitored following the
 administration of AZD-1305 or a comparator drug like dofetilide.[5]

Conclusion

AZD-1305 was a multi-ion channel blocker with a promising preclinical profile, characterized by its atrial-selective electrophysiological effects and a lower proarrhythmic potential compared to selective IKr blockers. While the lack of genomic response data limits a broader comparative analysis in the context of personalized medicine, the available electrophysiological data provides valuable insights into its mechanism of action and its differential effects on various cardiac tissues. These findings remain relevant for the ongoing development of novel antiarrhythmic therapies.

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References

- 1. AZD 1305 AdisInsight [adisinsight.springer.com]
- 2. AZD1305 Wikipedia [en.wikipedia.org]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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